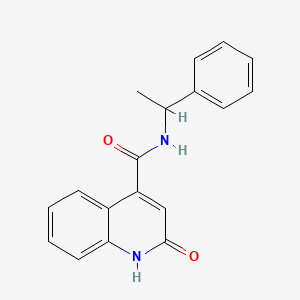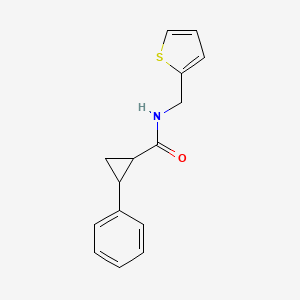![molecular formula C23H23ClN2O B6140573 3-(2-chlorophenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6140573.png)
3-(2-chlorophenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as 'CMPD101' and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of CMPD101 is not fully understood. However, studies have shown that it inhibits the activity of a protein called 'BRD4', which is involved in the regulation of gene expression. By inhibiting the activity of BRD4, CMPD101 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CMPD101 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell death, and reduce inflammation. It has also been shown to have a positive effect on the immune system by increasing the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMPD101 in lab experiments is its potent anti-tumor activity. It can be used to study the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using CMPD101 is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research on CMPD101. One potential direction is to study its effects on other types of cancer cells. Another potential direction is to study its effects on the immune system and its potential use in immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of CMPD101 and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, CMPD101 is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. It has potent anti-tumor activity, anti-inflammatory properties, and positive effects on the immune system. Further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of CMPD101 is a complex process that involves several steps. One of the most commonly used methods for synthesizing CMPD101 is the Suzuki coupling reaction. In this method, the starting material is 2-chlorobenzyl bromide, which is reacted with boronic acid to form the intermediate compound. This intermediate compound is then reacted with N-methyl-N-[(3-methyl-4-pyridinyl)methyl]amine to form the final product CMPD101.
Aplicaciones Científicas De Investigación
CMPD101 has been extensively studied for its potential use in various research applications. One of the most promising applications of CMPD101 is in the field of cancer research. Studies have shown that CMPD101 has potent anti-tumor activity and can inhibit the growth of various cancer cells. It has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O/c1-17-15-25-13-12-19(17)16-26(2)23(27)14-21(18-8-4-3-5-9-18)20-10-6-7-11-22(20)24/h3-13,15,21H,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEJDICZVDZTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CN(C)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(3-{[4-(1-hydroxypropyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6140494.png)
![1-(3-{3-[4-(trifluoromethyl)-2-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)-2-butanol](/img/structure/B6140501.png)

![2-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6140518.png)
![ethyl 4-(2-methoxyethyl)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6140523.png)
![4-[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6140543.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6140545.png)
![1-(4-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6140556.png)
![2-(2-methoxyethyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6140559.png)
![7-(4-fluorobenzyl)-2-[3-(2-isoxazolidinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6140578.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile](/img/structure/B6140581.png)


![N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B6140593.png)